molecular formula C10H14N2O3S B255475 methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate

methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate

Cat. No. B255475
M. Wt: 242.3 g/mol
InChI Key: UUFUUQAZQKIKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the production of inflammatory cytokines. It also inhibits the activity of enzymes involved in the replication of viruses and growth of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines. It also inhibits the growth of cancer cells and prevents the replication of viruses. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has several advantages for lab experiments. It is easy to synthesize and has shown promising results in scientific research. However, the limitations of this compound include its low solubility in water and its potential toxicity. Further studies are required to fully understand the advantages and limitations of this compound for lab experiments.

Future Directions

There are several future directions for the study of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate. One future direction is the study of its potential applications in the treatment of viral infections. Another future direction is the study of its potential applications in the treatment of cancer. Further studies are also required to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent compounds with potential applications in various fields of scientific research.
Conclusion:
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has shown promising results in scientific research. Further studies are required to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound. The study of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate may lead to the discovery of new compounds with potential applications in various fields of scientific research.

Synthesis Methods

Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercapto-4,6-dimethylpyrimidine with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF). The product obtained is then treated with methyl iodide to obtain Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate.

Scientific Research Applications

Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces inflammation. It has also shown promising results in inhibiting the growth of cancer cells and preventing the replication of viruses.

properties

Product Name

methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C10H14N2O3S/c1-3-4-7-5-8(13)12-10(11-7)16-6-9(14)15-2/h5H,3-4,6H2,1-2H3,(H,11,12,13)

InChI Key

UUFUUQAZQKIKGG-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)SCC(=O)OC

SMILES

CCCC1=CC(=O)N=C(N1)SCC(=O)OC

Canonical SMILES

CCCC1=CC(=O)N=C(N1)SCC(=O)OC

Origin of Product

United States

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